13,14-Dihydro-15-céto-pgf2alpha

Vue d'ensemble

Description

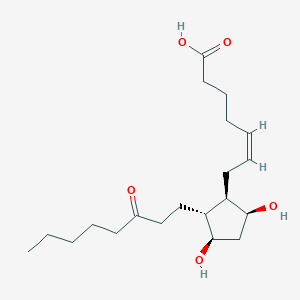

13,14-dihydro-15-keto-PGF2alpha is a prostaglandin Falpha obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F2alpha. It has a role as a metabolite. It is a prostaglandins Falpha and a ketone. It is functionally related to a prostaglandin F2alpha. It is a conjugate acid of a 13,14-dihydro-15-keto-PGF2alpha(1-).

Applications De Recherche Scientifique

Médecine de la reproduction

Le Dhk-pgf2alpha est un métabolite de la prostaglandine F2α, qui joue un rôle crucial dans les processus de reproduction. Il est utilisé dans des études liées à la grossesse et à la lutéolyse, le processus de régression du corps jaune . Ce composé aide à comprendre les voies de signalisation lutéolytique et la régulation du cycle menstruel chez les femmes.

Recherche biochimique

En biochimie, le Dhk-pgf2alpha sert de marqueur du stress oxydatif et de la peroxydation lipidique . C'est un métabolite stable qui peut être mesuré dans le plasma pour évaluer la production de prostaglandine F2α in vivo, fournissant ainsi des informations sur divers processus physiologiques et pathologiques.

Pharmacologie

Pharmacologiquement, le Dhk-pgf2alpha est important pour son rôle de métabolite pouvant indiquer l'activité de la prostaglandine F2α. Il est utilisé pour étudier les effets des médicaments sur les voies de la prostaglandine, qui sont impliquées dans l'inflammation, la douleur et la régulation de la fièvre .

Toxicologie

Dans les études toxicologiques, le Dhk-pgf2alpha est utilisé pour comprendre l'impact des toxines environnementales sur la santé reproductive. Il aide à étudier les associations temporelles entre les métabolites des prostaglandines, le flux sanguin lutéinique et la lutéolyse en réponse aux substances toxiques .

Sciences de l'environnement

Ce composé est également pertinent en sciences de l'environnement, où il est utilisé pour étudier les effets des changements environnementaux sur les hormones reproductives. Il aide à évaluer l'impact des polluants sur les niveaux de prostaglandines et les fonctions reproductives .

Chimie analytique

En chimie analytique, le Dhk-pgf2alpha est utilisé pour développer et valider des dosages afin de mesurer les niveaux de prostaglandines. Il est crucial pour créer des méthodes sensibles et spécifiques de détection et de quantification des prostaglandines dans les échantillons biologiques, ce qui est essentiel pour les diagnostics cliniques et les applications de recherche .

Mécanisme D'action

Target of Action

The primary target of Dhk-pgf2alpha is prostaglandin F 2α (CHEBI:15553) . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.

Mode of Action

Dhk-pgf2alpha is a prostaglandin F α obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F 2α . It interacts with its target by reducing the C-13,14 double bond in 15-keto-prostaglandin F 2α .

Biochemical Pathways

Dhk-pgf2alpha is involved in the 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) pathway . This pathway is crucial for the metabolism of prostaglandin D2 (PGD2). Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ .

Action Environment

The action, efficacy, and stability of Dhk-pgf2alpha can be influenced by various environmental factors. For instance, the presence of NAD+ is necessary for the metabolism of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α . Other factors such as pH, temperature, and the presence of other molecules could also potentially affect its action.

Orientations Futures

The radioimmunoassay of 15-keto-dihydro-PGF2alpha as an index of lipid peroxidation via cyclooxygenase (COX-1 and COX-2) pathway has been developed and validated . Its application in endotoxin-induced acute inflammation in pigs has been presented . This method is relevant to apply in inflammatory injury, and other physiological and pathophysiological studies, as an index of in vivo enzymatic lipid peroxidation .

Analyse Biochimique

Biochemical Properties

13,14-Dihydro-15-keto-pgf2alpha is formed by reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase. This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .

Cellular Effects

It is known that it is an endogenous metabolite present in blood that can be used for the research of pregnancy .

Molecular Mechanism

It is known to be a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway .

Temporal Effects in Laboratory Settings

It is known that it is a stable metabolite and does not generate by blood elements in vitro .

Metabolic Pathways

13,14-Dihydro-15-keto-pgf2alpha is involved in the metabolic pathway of prostaglandin F 2α. It is formed by reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIONYPMSCHQI-XAGFEHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

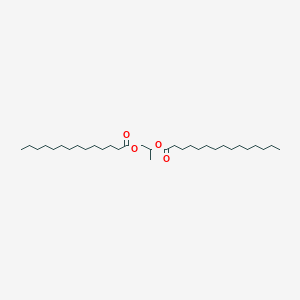

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019118 | |

| Record name | Prostaglandin FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13,14-Dihydro-15-keto PGF2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27376-76-7 | |

| Record name | 13,14-Dihydro-15-keto-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027376767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin� F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13,14-Dihydro-15-keto PGF2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

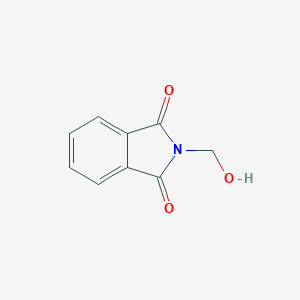

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 13,14-Dihydro-15-keto-PGF2alpha related to prostaglandin F2alpha?

A1: 13,14-Dihydro-15-keto-PGF2alpha is the primary metabolite of prostaglandin F2alpha, formed through enzymatic degradation. It is more stable than its parent compound and serves as a reliable indicator of PGF2alpha activity in vivo.

Q2: What is the primary function of prostaglandin F2alpha in the context of reproduction?

A: Prostaglandin F2alpha plays a critical role in luteolysis, the process of regression of the corpus luteum (CL) in the ovary. This process is essential for regulating the estrous cycle and ultimately enabling a new ovulation cycle [, , , , , ].

Q3: How do researchers measure 13,14-Dihydro-15-keto-PGF2alpha levels, and what information can be derived from these measurements?

A: Researchers utilize sensitive techniques like enzyme immunoassays (EIA) and radioimmunoassays (RIA) to quantify 13,14-Dihydro-15-keto-PGF2alpha levels in various biological samples, including plasma, amniotic fluid, and urine [, , , , , ]. These measurements provide insights into PGF2alpha activity, helping researchers understand the dynamics of luteolysis, parturition, and other reproductive processes.

Q4: How does the pulsatile nature of 13,14-Dihydro-15-keto-PGF2alpha relate to its function in luteolysis?

A: Studies have shown that 13,14-Dihydro-15-keto-PGF2alpha is released in a pulsatile manner, particularly during luteolysis. This pulsatile release pattern is thought to be crucial for the effective regression of the corpus luteum [, , , ].

Q5: Does 13,14-Dihydro-15-keto-PGF2alpha directly interact with any receptors to exert its effects?

A: Unlike prostaglandin F2alpha, 13,14-Dihydro-15-keto-PGF2alpha is not considered biologically active and does not directly interact with receptors to elicit a physiological response [].

Q6: Can dietary factors influence 13,14-Dihydro-15-keto-PGF2alpha levels?

A: Research suggests that dietary components, particularly fatty acids, can impact 13,14-Dihydro-15-keto-PGF2alpha levels. For example, diets rich in omega-3 fatty acids, like those found in linseed oil and fish oil, have been linked to altered PGFM levels and potential modifications in prostaglandin synthesis [, ].

Q7: How does 13,14-Dihydro-15-keto-PGF2alpha relate to the understanding of parturition?

A: Studies examining 13,14-Dihydro-15-keto-PGF2alpha levels in conjunction with other hormones like progesterone and estrogen provide valuable information about the intricate hormonal interplay during parturition. This includes understanding the role of prostaglandins in initiating uterine contractions [, ].

Q8: Are there differences in 13,14-Dihydro-15-keto-PGF2alpha dynamics across different species?

A: Yes, the research highlights species-specific differences in 13,14-Dihydro-15-keto-PGF2alpha dynamics and its relationship to reproductive processes. For example, studies in mares indicate that a single pulse of prostaglandin F2alpha might not be sufficient to induce complete luteolysis, unlike in ruminants [].

Q9: What are the implications of understanding 13,14-Dihydro-15-keto-PGF2alpha dynamics for animal husbandry and veterinary medicine?

A: A deeper understanding of 13,14-Dihydro-15-keto-PGF2alpha allows for better management of reproductive cycles in livestock, optimizing breeding programs and potentially improving fertility rates [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)